molecular formula C10H11N B13570940 1-Isocyano-4-propylbenzene

1-Isocyano-4-propylbenzene

Cat. No.: B13570940
M. Wt: 145.20 g/mol
InChI Key: WKUGKVWWIOUFRX-UHFFFAOYSA-N
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Description

1-Isocyano-4-propylbenzene is a para-substituted benzene derivative featuring an isocyano (-N≡C) group at position 1 and a propyl (-C₃H₇) group at position 4. Its molecular formula is inferred as C₁₀H₁₁N, with a calculated molecular weight of 145.2 g/mol (based on constituent atomic masses: 12(C) × 10 + 1(H) × 11 + 14(N) = 145). Limited direct physicochemical data (e.g., melting/boiling points) are available in the provided evidence, highlighting a need for further experimental characterization .

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

1-isocyano-4-propylbenzene

InChI

InChI=1S/C10H11N/c1-3-4-9-5-7-10(11-2)8-6-9/h5-8H,3-4H2,1H3

InChI Key

WKUGKVWWIOUFRX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)[N+]#[C-]

Origin of Product

United States

Preparation Methods

Synthetic Routes:: 1-Isocyano-4-propylbenzene can be synthesized through various routes. One common method involves reacting 4-propylbenzenediazonium chloride with potassium cyanate. The diazonium salt is generated by diazotization of 4-propyltoluidine. The reaction proceeds as follows:

4-Propylbenzenediazonium chloride+Potassium cyanateThis compound+Potassium chloride\text{4-Propylbenzenediazonium chloride} + \text{Potassium cyanate} \rightarrow \text{this compound} + \text{Potassium chloride} 4-Propylbenzenediazonium chloride+Potassium cyanate→this compound+Potassium chloride

Industrial Production:: Industrial-scale production typically involves the use of specialized equipment and optimized conditions to achieve high yields. specific industrial methods for this compound are not widely documented.

Chemical Reactions Analysis

1-Isocyano-4-propylbenzene participates in several chemical reactions:

  • Substitution Reactions: It can undergo nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles (e.g., amines, alcohols).
  • Oxidation and Reduction: While the compound itself is relatively stable, it can participate in oxidation or reduction reactions under appropriate conditions.
  • Common Reagents: Reagents like amines, alcohols, and metal hydrides are often used in these reactions.
  • Major Products: The major products depend on the specific reaction conditions and the substituents on the benzene ring.

Scientific Research Applications

1-Isocyano-4-propylbenzene finds applications in various fields:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.
  • Biology and Medicine: It may serve as a precursor for bioconjugation or drug development.
  • Industry: Employed in the production of specialty chemicals.

Mechanism of Action

The exact mechanism by which 1-isocyano-4-propylbenzene exerts its effects depends on its specific applications. It may interact with biological targets via covalent bonding or other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 1-Isocyano-4-propylbenzene and structurally analogous benzene derivatives, focusing on substituent effects, molecular properties, and applications:

Compound Name Substituents (para positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
This compound Isocyano (-N≡C), Propyl (-C₃H₇) C₁₀H₁₁N (inferred) 145.2 (calculated) Likely used in niche organic synthesis; reactivity driven by isocyano group. Limited data available.
1-Isocyano-4-(trifluoromethyl)benzene Isocyano (-N≡C), Trifluoromethyl (-CF₃) C₈H₄F₃N 171.1 Enhanced electrophilicity due to -CF₃; used in fluorinated polymer precursors.
1-Ethyl-4-isobutylbenzene Ethyl (-C₂H₅), Isobutyl (-CH₂CH(CH₃)₂) C₁₂H₁₈ 162.3 Hydrophobic; intermediate in pharmaceutical synthesis (e.g., ibuprofen impurities).
4-Iodoisopropylbenzene Iodo (-I), Isopropyl (-CH(CH₃)₂) C₉H₁₁I 246.1 Halogenated aromatic; potential cross-coupling reagent in organometallic chemistry.
1-[(1-Isocyano-3-methylbutyl)sulfonyl]-4-methylbenzene Isocyano-sulfonyl complex, Methyl (-CH₃) C₁₃H₁₇NO₂S 247.3 Sulfonyl groups enhance stability; applications in specialty polymers or agrochemicals.
1-Isopropyl-4-(3-(methoxymethoxy)propyl)benzene Isopropyl (-CH(CH₃)₂), Methoxymethoxypropyl (-OCH₂O-C₃H₆) C₁₄H₂₂O₂ 222.3 Ether functionalities improve solubility; potential solvent or surfactant component.

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): Compounds with -N≡C (e.g., this compound, 1-Isocyano-4-(trifluoromethyl)benzene) exhibit heightened electrophilicity, making them reactive in nucleophilic additions or cycloadditions . Electron-Donating Groups (EDGs): Ethyl, isopropyl, or methoxymethoxy groups (e.g., 1-Ethyl-4-isobutylbenzene, 1-Isopropyl-4-(3-(methoxymethoxy)propyl)benzene) enhance hydrophobicity and stability, favoring applications in materials science .

Molecular Weight Trends :

  • Halogenation (e.g., iodine in 4-Iodoisopropylbenzene) increases molecular weight significantly (246.1 g/mol), impacting density and melting points .
  • Oxygen-containing substituents (e.g., methoxymethoxypropyl) add polarity without drastic weight increases (222.3 g/mol) .

Applications: Pharmaceutical Intermediates: 1-Ethyl-4-isobutylbenzene is linked to ibuprofen impurity profiles . Specialty Polymers: Sulfonyl-isocyano derivatives (e.g., compound from ) may serve as crosslinkers or monomers .

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